Nonadecylbenzene

Description

BenchChem offers high-quality Nonadecylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJBRTHGGZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880214 | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29136-19-4, 70356-32-0 | |

| Record name | Nonadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, nonadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Nonadecylbenzene

Abstract

This technical guide provides an in-depth exploration of nonadecylbenzene, a long-chain alkylbenzene of significant interest in various industrial and research applications. The document delineates the primary synthetic routes to this compound, with a detailed focus on the scientifically robust Friedel-Crafts acylation followed by carbonyl group reduction. It offers a comparative analysis of the Clemmensen and Wolff-Kishner reduction methodologies, complete with step-by-step experimental protocols. Furthermore, this guide compiles and discusses the known physicochemical properties of nonadecylbenzene, supported by available data. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of the synthesis and characteristics of this long-chain aromatic hydrocarbon.

Introduction: The Significance of Long-Chain Alkylbenzenes

Long-chain alkylbenzenes (LCABs) are a class of organic compounds characterized by a benzene ring substituted with a lengthy alkyl chain. These molecules serve as crucial intermediates in the synthesis of a wide array of commercially important chemicals.[1][2] Their amphiphilic nature, arising from the combination of a hydrophilic aromatic head and a hydrophobic aliphatic tail, makes them ideal precursors for surfactants, which are fundamental components of detergents and cleaning agents.[1][3] Nonadecylbenzene, with its C19 alkyl chain, represents a key member of this family, offering a specific balance of hydrophobic and aromatic character that can be leveraged in various applications.

This guide will focus on the practical synthesis and detailed properties of n-nonadecylbenzene, providing the scientific community with a reliable resource for its preparation and characterization.

Synthetic Pathways to Nonadecylbenzene: A Strategic Overview

The synthesis of n-nonadecylbenzene is primarily achieved through two main strategies, both rooted in the foundational Friedel-Crafts reaction. However, the direct alkylation of benzene with a 19-carbon alkyl halide is fraught with challenges, most notably the propensity for carbocation rearrangements, leading to a mixture of branched isomers rather than the desired linear product. To circumvent this, a more controlled and reliable two-step approach is favored: Friedel-Crafts acylation followed by the reduction of the resulting ketone.[4][5]

This two-step sequence ensures the introduction of a linear acyl group, which is then converted to the corresponding alkyl group, preserving the straight-chain nature of the nonadecyl substituent. The choice of reduction method—either the Clemmensen or Wolff-Kishner reduction—depends on the presence of other functional groups in the molecule and their sensitivity to acidic or basic conditions.[6][7]

Diagram of the Synthetic Strategy

Caption: General synthetic route to n-nonadecylbenzene via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocols for the Synthesis of n-Nonadecylbenzene

The following sections provide detailed, step-by-step methodologies for the synthesis of n-nonadecylbenzene. These protocols are based on established chemical principles and are designed to be self-validating through the characterization of the intermediate and final products.

Step 1: Friedel-Crafts Acylation of Benzene with Nonadecanoyl Chloride

This procedure describes the synthesis of nonadecanoylbenzene, the ketone intermediate. The reaction involves the electrophilic substitution of a proton on the benzene ring with an acylium ion generated from nonadecanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]

Materials:

-

Benzene (anhydrous)

-

Nonadecanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottomed flask with a reflux condenser and addition funnel

-

Stirring apparatus

-

Ice bath

Protocol:

-

In a flame-dried, 100 mL round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath with continuous stirring.[10]

-

Dissolve nonadecanoyl chloride (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add this solution to the addition funnel.

-

Add the nonadecanoyl chloride solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.[10]

-

After the addition is complete, add a solution of benzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane dropwise in a similar manner.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[10]

-

Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[10]

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude nonadecanoylbenzene.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of Nonadecanoylbenzene

The carbonyl group of nonadecanoylbenzene can be reduced to a methylene group to yield n-nonadecylbenzene using either the Clemmensen or Wolff-Kishner reduction.

The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions using zinc amalgam and concentrated hydrochloric acid.[5][7]

Materials:

-

Nonadecanoylbenzene

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric acid

-

Toluene

-

Round-bottomed flask with a reflux condenser

-

Heating mantle

Protocol:

-

Prepare zinc amalgam by stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for a few minutes, then decanting the solution and washing the solid with water.

-

In a round-bottomed flask equipped with a reflux condenser, place the zinc amalgam and add the nonadecanoylbenzene (1.0 equivalent).

-

Add a mixture of concentrated hydrochloric acid, water, and toluene.

-

Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield n-nonadecylbenzene.

-

Further purification can be achieved by vacuum distillation or column chromatography.

The Wolff-Kishner reduction is an alternative method that utilizes basic conditions, making it suitable for substrates with acid-sensitive functional groups.[11][12] The Huang-Minlon modification, which is a one-pot procedure, is commonly used.[12][13]

Materials:

-

Nonadecanoylbenzene

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (or sodium hydroxide)

-

Diethylene glycol (or another high-boiling solvent)

-

Round-bottomed flask with a distillation head and condenser

Protocol:

-

In a round-bottomed flask, combine nonadecanoylbenzene (1.0 equivalent), hydrazine hydrate (excess), and potassium hydroxide (excess) in diethylene glycol.[11]

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone. Water and excess hydrazine will begin to distill off.

-

After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to around 200°C to remove water and excess hydrazine.[11]

-

Once the distillation ceases, reconfigure the apparatus for reflux and maintain the high temperature for an additional 3-6 hours, during which the decomposition of the hydrazone and evolution of nitrogen gas occurs.[11]

-

Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent such as ether or hexane.

-

Wash the combined organic extracts with dilute hydrochloric acid and then with water.

-

Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure to obtain n-nonadecylbenzene.

-

Purify the product as needed by vacuum distillation or chromatography.

Diagram of the Reduction Workflows

Caption: Comparison of Clemmensen and Wolff-Kishner reduction workflows.

Physicochemical Properties of n-Nonadecylbenzene

A thorough understanding of the physical and chemical properties of n-nonadecylbenzene is essential for its handling, application, and further chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₄ | [14] |

| Molecular Weight | 344.6 g/mol | [14] |

| CAS Number | 29136-19-4 | [14] |

| Appearance | White to light yellow solid/lump | |

| Melting Point | 36-41 °C | |

| Boiling Point | 419 °C (lit.) | |

| Density | ~0.86 g/cm³ | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | [2] |

Spectral Data

The structural elucidation of n-nonadecylbenzene is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of n-nonadecylbenzene is expected to show characteristic signals for the aromatic protons in the range of 6.5-8.0 ppm.[15] The benzylic protons (directly attached to the benzene ring) would appear around 2.0-3.0 ppm.[15] The numerous methylene protons of the long alkyl chain will produce a large, complex signal in the aliphatic region (around 1.2-1.6 ppm), while the terminal methyl group will appear as a triplet further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons between 120-150 ppm.[15] The number of distinct aromatic signals can confirm the substitution pattern. The aliphatic carbons of the nonadecyl chain will resonate in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum of n-nonadecylbenzene will exhibit characteristic C-H stretching vibrations for the aromatic ring around 3030-3080 cm⁻¹.[16] The C-H stretching of the alkyl chain will be observed below 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[16] The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete reduction of the ketone intermediate.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of nonadecylbenzene (344.6 m/z).[17] The fragmentation pattern will likely show a prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of alkylbenzenes.

Applications and Industrial Relevance

The primary application of long-chain n-alkylbenzenes, including nonadecylbenzene, is as a chemical intermediate in the production of linear alkylbenzene sulfonates (LAS).[1][18] These anionic surfactants are the workhorses of the detergent industry, valued for their excellent cleaning properties and biodegradability.[3] The synthesis involves the sulfonation of the aromatic ring of nonadecylbenzene, followed by neutralization to form the sulfonate salt.

Beyond surfactants, the hydrophobic nature of the long alkyl chain combined with the reactivity of the benzene ring makes nonadecylbenzene a versatile building block in organic synthesis for creating molecules with specific surface-active properties or for incorporation into polymers and liquid crystals.[2]

Safety and Handling

Nonadecylbenzene is classified as a skin and eye irritant and may cause respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[19]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of n-nonadecylbenzene. The preferred synthetic route, involving Friedel-Crafts acylation followed by a choice of reduction methods, offers a reliable means of producing this valuable long-chain alkylbenzene. The compiled physicochemical and spectral data serve as a crucial reference for its characterization and application. As a key intermediate in the surfactant industry and a versatile building block in organic synthesis, a thorough understanding of nonadecylbenzene's chemistry is vital for researchers and professionals in the chemical sciences.

References

-

PubChem. Nonadecylbenzene. National Center for Biotechnology Information. [Link]

- Eganhouse, R. P., et al. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. International Journal of Environmental Analytical Chemistry, 26(3-4), 241-263.

- Eganhouse, R. P. (1986).

-

Chem LibreTexts. Friedel-Crafts Acylation of Benzene. [Link]

-

Reusch, W. (2013). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Michigan State University. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Long Alkyl Chains in Functional Molecules. [Link]

- Yamamura, S., Toda, M., & Hirata, Y. (1973). Modified Clemmensen Reduction: A Simplified Procedure for the Reduction of Ketones. Organic Syntheses, 53, 86.

-

The Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]

-

Wikipedia. Alkylbenzene. [Link]

-

J&K Scientific LLC. (2025). Wolff-Kishner Reduction. [Link]

-

L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]

-

Annamalai University. CLEMMENSEN REDUCTION. [Link]

-

WebofPharma. (2025). Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. [Link]

-

Chemical-Label.com. Edit chemical label Nonadecylbenzene. [Link]

-

Wikipedia. Clemmensen reduction. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

-

Juniper Publishers. (2024). The Clemmensen Reduction. [Link]

-

National Institute of Standards and Technology. Benzene, nonadecyl-. NIST Chemistry WebBook. [Link]

-

University of Calgary. Chem 351 F14 Final : Spectroscopy. [Link]

-

PubChem. Dodecylbenzene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

ResearchGate. (2024). Physico-chemical properties of benzene. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Doc Brown's Chemistry. Interpreting the infrared spectrum of benzene C6H6. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Benzene, nonadecyl- [webbook.nist.gov]

- 18. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Nonadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of nonadecylbenzene (C₂₅H₄₄), a long-chain alkylbenzene (LAB). It delineates its core physical and chemical properties, reactivity, and stability, grounded in authoritative data. The document details validated experimental protocols for its characterization using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. The rationale behind methodological choices is explained to provide field-proven insights for researchers. Furthermore, this guide summarizes key safety and handling procedures and discusses the compound's relevance in industrial synthesis and environmental science. The objective is to equip researchers and professionals with a comprehensive and practical understanding of nonadecylbenzene.

Introduction

Nonadecylbenzene, also known as 1-phenylnonadecane, is an aromatic hydrocarbon characterized by a phenyl group attached to a linear 19-carbon alkyl chain.[1] It belongs to the broader class of linear alkylbenzenes (LABs), which are significant intermediates in the chemical industry.[2] Historically, LABs replaced their highly branched counterparts in the mid-1960s due to their superior biodegradability, making them environmentally preferable precursors for the synthesis of surfactants.[3][4]

The primary industrial application of nonadecylbenzene and similar LABs is in the production of linear alkylbenzene sulfonates (LAS), which are key anionic surfactants used extensively in household and industrial detergents.[2][5] Beyond its role as a synthetic precursor, the inherent stability and specific origin of nonadecylbenzene make it a valuable molecular tracer in environmental and geochemical studies to track anthropogenic inputs in various ecosystems.[3][4] A thorough understanding of its physical and chemical characteristics is therefore crucial for its effective application in synthesis, process optimization, and analytical sciences.

Physicochemical Properties

The fundamental physical and chemical properties of nonadecylbenzene are summarized below. These constants are critical for predicting its behavior in various solvents, designing reaction conditions, and developing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₄₄ | [1][6] |

| Molecular Weight | 344.62 g/mol | [6][7][8] |

| CAS Number | 29136-19-4 | [6][7] |

| IUPAC Name | Nonadecylbenzene | [1] |

| Synonyms | 1-Phenylnonadecane, n-Nonadecylbenzene | [1][6][8] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [7] |

| Melting Point | 36-41 °C | [7][8] |

| Boiling Point | 419 °C (lit.) | [7][8] |

| Density | 0.8613 g/cm³ (estimate) | [7] |

| Water Solubility | 5.272 g/L (at 328 °C) | [7] |

| log P (octanol-water) | 11.38 (estimate) | [8] |

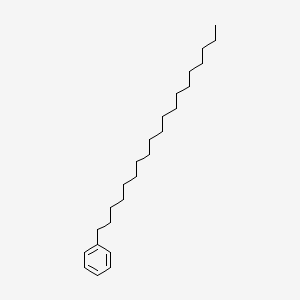

Molecular Structure Visualization

The structure of nonadecylbenzene consists of a nonpolar aliphatic chain and an aromatic phenyl ring.

Caption: Molecular structure of nonadecylbenzene.

Chemical Characteristics & Reactivity

The reactivity of nonadecylbenzene is dictated by its two primary components: the aromatic benzene ring and the long saturated alkyl side-chain.

Aromatic Ring Reactivity

The alkyl group is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. The long chain sterically hinders the ortho positions to some extent, often favoring para-substitution. Key EAS reactions include:

-

Sulfonation: Reaction with sulfuric acid or sulfur trioxide is a crucial step in producing linear alkylbenzene sulfonate (LAS) surfactants. The sulfonic acid group is predominantly introduced at the para-position of the ring.[9]

-

Nitration: Reaction with a mixture of nitric and sulfuric acids yields nitrononadecylbenzene isomers.

-

Friedel-Crafts Acylation: Introduction of an acyl group, typically using an acyl chloride and a Lewis acid catalyst like AlCl₃.

Alkyl Side-Chain Reactivity: The Benzylic Position

The carbon atom of the alkyl chain directly attached to the benzene ring is known as the benzylic carbon. This position is significantly more reactive than other carbons in the alkyl chain.[10] This enhanced reactivity is due to the resonance stabilization of the radical, carbocation, or carbanion intermediate formed at this position, where the charge or radical can be delocalized into the aromatic ring.[10]

-

Benzylic Oxidation: Strong oxidizing agents, such as hot aqueous potassium permanganate (KMnO₄), will cleave the entire alkyl chain, regardless of its length, and oxidize the benzylic carbon to a carboxylic acid, yielding benzoic acid. This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[10]

-

Benzylic Bromination: Radical halogenation occurs selectively at the benzylic position. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) is the preferred reagent for introducing a bromine atom at the benzylic carbon.[10]

Thermal Stability

Long-chain alkylbenzenes exhibit considerable thermal stability. Their pyrolysis (thermal cracking) behavior has been studied in the context of geochemical processes and industrial applications.[11] Decomposition typically involves cleavage of the alkyl chain at various points, with the bond between the first and second carbon of the chain (β-cleavage) being a significant pathway.

Safety & Handling

Based on aggregated GHS data and Safety Data Sheets (SDS), nonadecylbenzene presents moderate hazards.

-

Hazards: It is reported to cause skin irritation (H315) and serious eye irritation (H319).[1][12][13] Some sources also indicate it may be harmful if swallowed (H302) and toxic to aquatic life (H401).[12]

-

Handling Precautions: Standard laboratory safety practices should be employed. This includes working in a well-ventilated area or fume hood and wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat.[12][14][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14][15]

Experimental Protocols for Characterization

A multi-technique analytical approach is essential for the unambiguous structural confirmation and purity assessment of nonadecylbenzene. The combination of chromatography and spectroscopy provides orthogonal data, ensuring a self-validating system of characterization.

Rationale for Method Selection

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating volatile and semi-volatile compounds and determining their molecular weight and fragmentation patterns. It is ideal for assessing the purity of nonadecylbenzene and confirming its identity by matching its mass spectrum against known databases.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. It is unparalleled for confirming the presence and substitution pattern of the aromatic ring and the structure of the alkyl chain.[17][18]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and reliable method for confirming the presence of key functional groups. For nonadecylbenzene, it is used to verify the presence of aromatic C-H, aliphatic C-H, and aromatic C=C bonds.[19]

Protocol 1: Purity and Identification by GC-MS

-

Sample Preparation: Dissolve ~1 mg of nonadecylbenzene in 1 mL of a high-purity solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 320 °C, and hold for 10 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

Purity Assessment: Determine the area percentage of the main peak in the total ion chromatogram (TIC).

-

Identification: Analyze the mass spectrum of the main peak. Expect to see the molecular ion (M⁺) peak at m/z 344. The most prominent peak (base peak) will likely be at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of alkylbenzenes. Other fragments will result from cleavage along the alkyl chain. Compare the obtained spectrum with a reference spectrum from a database like NIST.[6]

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of nonadecylbenzene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

-

Expected Chemical Shifts (δ):

-

~7.1-7.3 ppm: Multiplet, integrating to 5H, corresponding to the protons of the monosubstituted benzene ring.

-

~2.6 ppm: Triplet, 2H, for the benzylic methylene protons (-CH₂-) adjacent to the ring.

-

~1.6 ppm: Multiplet, 2H, for the methylene protons beta to the ring.

-

~1.25 ppm: Broad singlet/multiplet, ~32H, for the remaining methylene protons of the long alkyl chain.

-

~0.88 ppm: Triplet, 3H, for the terminal methyl group (-CH₃) protons.

-

-

-

¹³C NMR Acquisition:

-

Acquire proton-decoupled data with a 45° pulse, a relaxation delay of 2 seconds, and >512 scans.

-

Expected Chemical Shifts (δ):

-

~143 ppm: Quaternary carbon of the ring attached to the alkyl chain.

-

~128-129 ppm: Aromatic CH carbons.

-

~125.5 ppm: Aromatic CH carbon para to the alkyl group.

-

~36 ppm: Benzylic carbon (-CH₂-).

-

~22-32 ppm: Multiple signals for the aliphatic carbons of the chain.

-

~14 ppm: Terminal methyl carbon (-CH₃).

-

-

Protocol 3: Functional Group Confirmation by FT-IR Spectroscopy

-

Sample Preparation: As nonadecylbenzene is a low-melting solid, the spectrum can be obtained as a thin film. Gently melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit it on a salt plate, and allow the solvent to evaporate.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis:

-

Expected Characteristic Absorption Bands (ṽ):

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Strong aliphatic C-H stretching from the long alkyl chain.

-

~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~740 and ~700 cm⁻¹: Strong C-H out-of-plane bending, characteristic of monosubstitution on a benzene ring.

-

-

Workflow for Comprehensive Characterization

The logical flow for a full characterization of a new or unverified sample of nonadecylbenzene is outlined below.

Caption: Logical workflow for the analytical characterization of nonadecylbenzene.

Applications & Relevance

-

Surfactant Manufacturing: The primary use of nonadecylbenzene is as a chemical intermediate for the synthesis of linear alkylbenzene sulfonates (LAS). The sulfonation of the aromatic ring followed by neutralization yields an anionic surfactant with excellent detergent properties, widely used in cleaning products.[2][9]

-

Environmental Tracers: Because LABs are exclusively synthetic and were introduced globally at a known time, their presence and distribution in environmental samples (like sediments and water) can serve as powerful molecular tracers for domestic and industrial wastewater contamination.[3] The specific congener distribution can provide insights into the extent of biodegradation and the history of pollution.[4]

-

Research Applications: In a research context, nonadecylbenzene serves as a well-defined standard for analytical method development, particularly in chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures.[16] Its defined structure also makes it a useful model compound for studying the fundamental reactivity of long-chain alkylbenzenes.[11]

Conclusion

Nonadecylbenzene is a molecule of significant industrial and scientific interest. Its physicochemical properties are dominated by the interplay between its long, nonpolar alkyl chain and its reactive aromatic ring. A comprehensive characterization, essential for quality control and research, relies on a synergistic application of chromatographic and spectroscopic techniques. The detailed protocols and data presented in this guide offer a robust framework for scientists and researchers working with this and related long-chain alkylbenzenes, enabling accurate analysis and informed application.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, nonadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonadecylbenzene. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]

-

Eganhouse, R. P., Olaguer, D. L., Gould, B. R., & Phinney, C. S. (1988). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. International Journal of Environmental Analytical Chemistry, 35(3), 175-198. Retrieved from [Link]

-

Kao Chemicals. (1997). Safety Data Sheet - NEOPELEX G-65. Retrieved from [Link]

-

Savage, P. E., & Ratz, S. (1995). Pyrolysis kinetics for long-chain n-alkylbenzenes: experimental and mechanistic modeling results. Industrial & Engineering Chemistry Research, 34(7), 2412-2422. Retrieved from [Link]

-

Chemical-Label.com. (n.d.). Edit chemical label Nonadecylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, decyl- (CAS 104-72-3). Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylbenzene. Retrieved from [Link]

-

Eganhouse, R. P. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. Gordon and Breach, Science Publishers, Inc. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Analytical Methods. In Toxicological Profile for Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Dodecylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, dodecyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples. In Toxicological Profile for Benzene. Retrieved from [Link]

-

Wang, Y., et al. (2018). Synthesis and Properties of Nonylphenol-Substituted Dodecyl Sulfonate. Request PDF. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2003). HYDROCARBONS, AROMATIC 1501. NIOSH Manual of Analytical Methods. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). NMAM 5th Edition - Methods by Chemical Name. Retrieved from [Link]

-

Shepler, B. (2019). Benzene synthesis strategies. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ChemUniverse. (n.d.). Request A Quote - N-NONADECYLBENZENE. Retrieved from [Link]

-

Prime Scholars. (2023). Benzene: A Fundamental Chemical with Diverse Applications. Retrieved from [Link]

-

Chad's Prep. (2018). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of benzene. Retrieved from [Link]

Sources

- 1. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 3. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 6. Benzene, nonadecyl- [webbook.nist.gov]

- 7. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Edit chemical label Nonadecylbenzene | chemical-label.com [chemical-label.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Nonadecylbenzene molecular structure and formula

An In-depth Technical Guide to Nonadecylbenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Nonadecylbenzene (also known as 1-phenylnonadecane), a long-chain alkylbenzene. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical and physical properties, molecular structure, and spectroscopic profile. Furthermore, it presents a validated experimental protocol for its synthesis via Friedel-Crafts alkylation, discusses its primary applications in research and industry, and provides essential safety information. The guide is structured to deliver both foundational knowledge and practical insights, ensuring technical accuracy and field-proven utility.

Introduction to Nonadecylbenzene

Nonadecylbenzene belongs to the class of organic compounds known as linear alkylbenzenes (LABs). These molecules are characterized by a benzene ring substituted with a single, linear alkyl chain. With its 19-carbon aliphatic tail, nonadecylbenzene (C₂₅H₄₄) is a significant member of this family. While not as commercially prevalent as its shorter-chain counterparts (C₁₀-C₁₄), which are key precursors for detergents, nonadecylbenzene serves as an important model compound and analytical standard.[1][2] Its well-defined structure and high molecular weight make it valuable in studies related to environmental science, toxicology, and the development of synthetic lubricants.[3] This guide aims to consolidate the critical technical information required for the effective use and synthesis of nonadecylbenzene in a research setting.

Molecular Structure and Chemical Identity

A precise understanding of a molecule's structure and its various identifiers is paramount for any scientific investigation. This section provides the foundational data for nonadecylbenzene.

Chemical Formula and Nomenclature

The molecular identity of nonadecylbenzene is defined by its elemental composition and systematic name.

Structural Representation

The structure consists of a phenyl group covalently bonded to the terminal carbon of a nonadecane chain.

Caption: 2D representation of the Nonadecylbenzene molecular structure.

Key Chemical Identifiers

For unambiguous identification and database searches, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 29136-19-4 | [4][5] |

| PubChem CID | 94400 | [4] |

| Molecular Weight | 344.62 g/mol | [4][6][7] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | [4] |

| InChI Key | SHWJJBRTHGGZBE-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The physical and chemical properties of nonadecylbenzene dictate its behavior in various experimental conditions, its solubility, and its state at ambient temperature.

| Property | Value | Unit | Source |

| Appearance | White to light yellow solid or powder | - | |

| Boiling Point | 419 | °C | [6][7] |

| Melting Point | 36 - 41 | °C | [6][7] |

| Density | ~0.86 | g/cm³ | [7] |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like hexane and toluene. | - | [8] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound. The expected data for nonadecylbenzene are as follows.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of nonadecylbenzene will exhibit a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A peak should be observed at m/z = 344, corresponding to the molecular weight of the compound.[4][5]

-

Key Fragmentation: The most prominent fragment is typically the tropylium ion at m/z = 91 . This results from the cleavage of the benzylic C-C bond, a highly favorable fragmentation pathway for alkylbenzenes. Other smaller fragments will correspond to the loss of alkyl radicals from the long chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen and carbon framework of the molecule. (Solvent: CDCl₃)

-

¹H NMR:

-

~7.10 - 7.30 ppm (multiplet, 5H): Aromatic protons of the monosubstituted benzene ring.[9]

-

~2.60 ppm (triplet, 2H): Benzylic protons (-CH₂-) adjacent to the benzene ring.

-

~1.25 ppm (broad multiplet, 32H): Protons of the methylene groups (-CH₂-) in the long aliphatic chain.

-

~0.88 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the nonadecyl chain.

-

-

¹³C NMR:

-

~142 ppm: Quaternary aromatic carbon attached to the alkyl chain.

-

~128-129 ppm: Aromatic C-H carbons.

-

~36 ppm: Benzylic carbon (-CH₂-Ph).

-

~22-32 ppm: A complex series of peaks for the aliphatic methylene carbons.

-

~14 ppm: Terminal methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present.

-

~3030-3080 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching (strong intensity due to the long chain).

-

~1600 & 1495 cm⁻¹: Aromatic C=C ring stretching vibrations.[5]

Synthesis and Experimental Protocols

The most common and reliable method for synthesizing linear alkylbenzenes like nonadecylbenzene is the Friedel-Crafts alkylation .[2][10]

Causality and Mechanistic Insight

The Friedel-Crafts reaction involves the electrophilic substitution of a proton on the benzene ring with an alkyl group. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate a potent electrophile from an alkyl halide (e.g., 1-chlorononadecane). The catalyst polarizes the C-Cl bond, making the carbon atom sufficiently electrophilic to be attacked by the electron-rich π-system of the benzene ring. Using a primary alkyl halide minimizes carbocation rearrangement, which is a common side reaction, thereby favoring the formation of the linear n-alkylated product.

Experimental Workflow: Friedel-Crafts Alkylation

Caption: Step-by-step workflow for the synthesis of Nonadecylbenzene.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating purification and analytical confirmation.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Charge the flask with anhydrous benzene (acting as both solvent and reactant) and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) while stirring.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Substrate Addition: Dissolve 1-chlorononadecane (1.0 equivalent) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC-MS if desired.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Solvent Removal: Remove the benzene solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using hexane as the eluent) to yield pure nonadecylbenzene.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 4.

Applications in Research and Industry

Nonadecylbenzene's utility is primarily found in specialized scientific and industrial contexts.

-

Analytical Standard: Due to its high purity, thermal stability, and long retention time, it serves as an excellent internal or external standard in Gas Chromatography (GC) and GC-MS analysis, particularly for environmental samples or lubricant analysis.[1]

-

Surfactant Research: It is a precursor for the synthesis of nonadecylbenzene sulfonate, a specialty surfactant. While not used in commodity detergents, it is valuable for research into the structure-property relationships of surfactants and their self-assembly behavior.[10][11]

-

Lubricant and Heat Transfer Fluids: Heavy alkylbenzenes, including nonadecylbenzene, are used in formulations for high-temperature lubricants and heat transfer oils due to their excellent thermal and oxidative stability.[3]

-

Environmental Fate Studies: As a member of the LAB family, it is used as a molecular tracer to study the transport and degradation of anthropogenic contaminants in aquatic and terrestrial environments.[1][2]

Safety and Handling

As with any chemical, proper handling of nonadecylbenzene is crucial.

-

GHS Hazards: It is classified as causing skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always handle nonadecylbenzene in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94400, Nonadecylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Benzene, nonadecyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gahvit, M., & Shah, M. (2015). The Application of Heavy Alkyl Benzene in Engine Oil and Hydraulic Fluid Formulations. ResearchGate. Retrieved from [Link]

-

Eganhouse, R. P., et al. (1986). Long-Chain Alkylbenzenes: Their Analytical Chemistry, Environmental Occurrence and Fate. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

-

Takada, H., & Ishiwatari, R. (1987). Linear alkylbenzenes in urban riverine environments in Tokyo: distribution, source, and behavior. Environmental Science & Technology. Retrieved from [Link]

-

Wikipedia. Alkylbenzene. Retrieved from [Link]

-

Wang, Y., et al. (2024). Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. Progress in Petrochemical Science. Retrieved from [Link]

-

Kao Chemicals. Safety Data Sheet for NEOPELEX G-65. Retrieved from [Link]

-

Wikipedia. Dodecylbenzene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Benzene, dodecyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum for Benzaldehyde. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. Nonadecane. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Benzene, dodecyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link]

-

Draths, K. M., & Frost, J. W. (1994). Benzene-free synthesis of adipic acid. Journal of the American Chemical Society. Retrieved from [Link]

-

The Organic Chemistry Tutor (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Benzene, dodecyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemUniverse, Inc. Request A Quote. Retrieved from [Link]

- Google Patents. CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, nonadecyl- [webbook.nist.gov]

- 6. parchem.com [parchem.com]

- 7. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]

- 8. 1-PHENYLDECANE | 104-72-3 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 11. crimsonpublishers.com [crimsonpublishers.com]

A Technical Guide to the Natural Occurrence of Nonadecylbenzene in Crude Oil

An In-depth Analysis for Geochemical and Petroleum Science Professionals

Abstract

Nonadecylbenzene, a long-chain n-alkylbenzene (C₂₅H₄₄), is a naturally occurring aromatic hydrocarbon found within the complex matrix of crude oil.[1] While often present in trace amounts, its distribution and abundance serve as critical molecular fossils, providing invaluable insights into the origin, thermal maturity, and depositional environment of source rocks. This technical guide provides a comprehensive overview of the geochemical significance of nonadecylbenzene, detailing its formation pathways, state-of-the-art analytical methodologies for its identification and quantification, and its application as a robust biomarker in petroleum system analysis. The protocols and interpretations presented herein are designed for researchers, geochemists, and petroleum scientists engaged in crude oil characterization and exploration.

Introduction: The Significance of Long-Chain Alkylbenzenes

Crude oil is a remarkably complex mixture of hydrocarbons, primarily composed of paraffins, naphthenes, and aromatics, alongside heteroatomic compounds.[2] Within the aromatic fraction, n-alkylbenzenes are a homologous series of compounds characterized by a benzene ring attached to a linear alkyl chain.[3] Nonadecylbenzene, with its C₁₉ alkyl chain, is a prominent member of the long-chain n-alkylbenzenes (LCABs) found in petroleum and source rock extracts.[1]

The significance of nonadecylbenzene and its homologues lies in their function as biomarkers. These "molecular fossils" are organic compounds derived from previously living organisms, whose basic carbon skeleton remains intact after undergoing geological processes (diagenesis and catagenesis).[4] Their structure provides a chemical fingerprint, helping to unravel the history of the petroleum system.[5]

Table 1: Physicochemical Properties of Nonadecylbenzene

| Property | Value |

|---|---|

| Chemical Formula | C₂₅H₄₄ |

| Molecular Weight | 344.6 g/mol |

| Boiling Point (est.) | 458.7 ± 15.0 °C |

| Density (est.) | 0.85 ± 0.1 g/cm³ |

| Class | Monoaromatic Hydrocarbon |

Geochemical Origins and Formation Pathways

The presence of nonadecylbenzene in crude oil is not arbitrary; it is the result of specific biogeochemical processes occurring over millions of years. Understanding its formation is key to its use as a reliable indicator.

2.1. Biological Precursors Long-chain n-alkylbenzenes are not typically synthesized directly by most organisms in significant quantities. Instead, their precursors are believed to be long-chain fatty acids, alcohols, and ketones found in the cell membranes and waxes of various microorganisms, such as bacteria and algae.[6] In certain depositional environments, specific organisms may produce unique precursor molecules that, upon alteration, lead to a distinct alkylbenzene distribution in the resulting petroleum.

2.2. Diagenesis and Catagenesis Following deposition in sediments, the organic matter undergoes two primary stages of alteration:

-

Diagenesis: Occurring at relatively low temperatures (< 60°C), this stage involves microbial alteration and chemical condensation of the biological precursors.

-

Catagenesis: As the source rock is buried deeper and subjected to higher temperatures (60-150°C) and pressures, thermal cracking (pyrolysis) of macromolecular organic matter (kerogen) occurs. It is during this "oil window" that carbon-carbon bonds are cleaved, releasing a variety of hydrocarbons, including n-alkylbenzenes.[1] The benzene ring can be formed through cyclization and aromatization of aliphatic precursors or be inherited from aromatic bioprecursors. The long alkyl chain is then attached through various proposed reaction mechanisms.

The diagram below illustrates a simplified conceptual pathway for the formation of nonadecylbenzene from biological precursors within sedimentary rock.

Sources

- 1. cup.edu.cn [cup.edu.cn]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. repository.library.noaa.gov [repository.library.noaa.gov]

- 5. leco.co.jp [leco.co.jp]

- 6. researchgate.net [researchgate.net]

CAS number and safety data for nonadecylbenzene

An In-Depth Technical Guide to Nonadecylbenzene: CAS Registry Number, Properties, and Safety Data

Introduction

Nonadecylbenzene is a long-chain alkylbenzene, a class of organic compounds characterized by a benzene ring substituted with a lengthy alkyl group. While not as ubiquitously studied as its shorter-chain relatives, which are foundational in the production of detergents and surfactants, nonadecylbenzene and similar long-chain variants serve as important chemical intermediates, reference standards in analytical chemistry, and model compounds for research in fields ranging from environmental science to materials development.

This guide provides a consolidated technical overview of nonadecylbenzene, specifically for researchers, scientists, and professionals in drug development. It details the compound's core identifiers, physicochemical properties, and a comprehensive safety profile based on available regulatory data. The objective is to equip scientific professionals with the critical information needed for safe handling, storage, and use in a laboratory or industrial setting.

Section 1: Chemical Identification and Core Descriptors

Accurate identification is the cornerstone of chemical safety and research reproducibility. Nonadecylbenzene is registered under a specific CAS number and is described by a unique molecular structure and formula.

The primary identifiers for nonadecylbenzene are summarized below.

| Identifier | Value | Source(s) |

| CAS Registry Number | 29136-19-4 | [1][2][3][4] |

| Molecular Formula | C₂₅H₄₄ | [1][2][4] |

| Molecular Weight | 344.62 g/mol | [1][2][4] |

| IUPAC Name | nonadecylbenzene | [4] |

| Common Synonyms | n-Nonadecylbenzene, 1-Phenylnonadecane, Nonadecane, 1-phenyl- | [2][3][4] |

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of nonadecylbenzene is essential for its proper handling, experimental design, and storage. These properties dictate its behavior under various conditions.

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |

| Melting Point | 36-41 °C | [1] |

| Boiling Point | 419 °C (lit.) | [1] |

| Density | 0.8613 g/cm³ | [1] |

The variability in its reported physical state (from powder to liquid) is consistent with its melting point, which is near ambient laboratory temperatures.[1][3]

Section 3: Hazard Identification and GHS Classification

Based on aggregated data submitted to the European Chemicals Agency (ECHA), nonadecylbenzene has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] This classification provides a universally understood framework for communicating its potential hazards.

GHS Pictogram:

| Hazard Class | Hazard Statement Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][5] |

The following diagram illustrates the logical workflow for assessing and communicating the hazards associated with a chemical substance like nonadecylbenzene, from data collection to label generation.

Caption: GHS Hazard Assessment and Communication Workflow.

Section 4: Safety Protocols and Emergency Procedures

The identified hazards necessitate specific protocols for handling, personal protection, and emergency response. The following measures are derived from the GHS classifications.

Experimental Protocol: Standard Laboratory Handling

-

Engineering Controls: Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or creating aerosols, to mitigate respiratory tract irritation.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator appropriate for organic vapors.

-

-

Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[6]

-

Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult or irritation persists, call a physician.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting and Spill Management

-

Fire-Fighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6] Combustion may produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]

-

Spill Containment and Cleanup:

-

Ensure adequate ventilation and wear appropriate PPE.

-

For liquid spills, absorb with an inert material (e.g., sand, silica gel, universal binder).[6]

-

For solid spills, sweep up carefully to avoid creating dust.

-

Collect the material into a suitable, closed container for disposal.[6]

-

Wash the spill area thoroughly.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

Section 5: Toxicological and Ecotoxicological Information

The toxicological profile of nonadecylbenzene is primarily defined by its irritant properties.

-

Human Health Effects: The main hazards are acute irritation upon contact.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no information available from the provided sources to classify nonadecylbenzene regarding these long-term effects.

-

Ecotoxicity: Specific ecotoxicological data for nonadecylbenzene is not available in the search results. However, long-chain alkylbenzenes are generally characterized by low water solubility and a potential for bioaccumulation. It is crucial to prevent its release into the environment.[8]

Conclusion

Nonadecylbenzene (CAS No. 29136-19-4) is a chemical compound with well-defined physical properties. Its primary hazards, as classified under GHS, are irritation to the skin, eyes, and respiratory system. For researchers, scientists, and drug development professionals, adherence to standard safety protocols, including the use of appropriate personal protective equipment and adequate ventilation, is essential for mitigating these risks. While comprehensive toxicological data is limited, the existing hazard classifications provide a strong foundation for safe laboratory and industrial use.

References

-

Benzene, nonadecyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Nonadecylbenzene | C25H44 | CID 94400. PubChem, National Institutes of Health. [Link]

-

Edit chemical label Nonadecylbenzene. chemical-label.com. [Link]

-

Safety Data Sheet: Dodecylbenzene. Carl ROTH. [Link]

Sources

- 1. N-NONADECYLBENZENE CAS#: 29136-19-4 [m.chemicalbook.com]

- 2. Benzene, nonadecyl- [webbook.nist.gov]

- 3. Nonadecylbenzene | 29136-19-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Nonadecylbenzene | C25H44 | CID 94400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Edit chemical label Nonadecylbenzene | chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical.kao.com [chemical.kao.com]

- 8. carlroth.com [carlroth.com]

A Technical Guide to the Solubility of Nonadecylbenzene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of nonadecylbenzene, a long-chain alkylbenzene. A foundational understanding of its solubility is critical for applications ranging from chemical synthesis and purification to its use as a non-volatile solvent or additive in complex formulations. This document synthesizes theoretical principles with practical data and standardized experimental protocols to serve as an essential resource for laboratory professionals. We delve into the molecular interactions governing solubility, present qualitative solubility predictions across a range of organic solvent classes, and provide a detailed methodology for the empirical determination of solubility via the established shake-flask method.

Introduction to Nonadecylbenzene

Nonadecylbenzene (C₂₅H₄₄) is an organic compound characterized by a nineteen-carbon alkyl chain (nonadecyl group) attached to a phenyl group.[1] Its significant nonpolar character, conferred by the long aliphatic chain, is the primary determinant of its physical properties and solubility behavior. Understanding these properties is paramount for its effective use and handling in a research and development setting.

Key Physical Properties:

-

Molecular Formula: C₂₅H₄₄[1]

-

Molecular Weight: 344.62 g/mol [2]

-

Appearance: Waxy solid at room temperature.

The structure, consisting of a large, nonpolar alkyl tail and a smaller, aromatic benzene ring, places it firmly in the category of nonpolar, hydrophobic compounds.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. Favorable solubility occurs when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play:

-

London Dispersion Forces (LDF): As a large molecule with many electrons, nonadecylbenzene exhibits significant London dispersion forces. These are the predominant forces of attraction between its molecules and are the primary interaction type with nonpolar solvents like alkanes. The extensive surface area of the C₁₉ alkyl chain allows for strong, cumulative LDFs.

-

π-π Stacking: The benzene ring can engage in π-π stacking interactions with other aromatic solvents, such as toluene or xylene.

-

Dipole-Dipole Interactions: While nonadecylbenzene itself is largely nonpolar, it can interact with polar aprotic solvents through weak induced-dipole interactions.

The general rule is that the large nonpolar alkyl chain dictates its solubility, making it highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[4] The energy required to overcome the strong hydrogen bonding network in polar protic solvents like water or ethanol is not sufficiently compensated by the weak interactions that would form with nonadecylbenzene, resulting in poor solubility.[4]

Diagram: Dominant Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between nonadecylbenzene and representative solvent classes.

Caption: Dominant forces between nonadecylbenzene and solvents.

Qualitative Solubility Profile

While precise quantitative data for nonadecylbenzene is not widely published across all solvents, a reliable qualitative assessment can be made based on its structure and the principles of chemical interactions.[5]

Table 1: Predicted Solubility of Nonadecylbenzene in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The "like dissolves like" principle is perfectly illustrated here. The dominant London dispersion forces in both nonadecylbenzene and alkane solvents lead to energetically favorable mixing. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Strong LDFs from the alkyl chain combined with favorable π-π stacking interactions between the benzene rings of the solute and solvent result in high solubility.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are excellent at dissolving nonpolar compounds. While slightly polar, their primary interactions with nonadecylbenzene are van der Waals forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity but also significant nonpolar character, allowing them to solvate the large alkyl group effectively. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | The polarity of the carbonyl group makes these solvents less ideal. While some dissolution may occur, the energy cost of disrupting the solvent's dipole-dipole interactions is significant. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low / Insoluble | The strong hydrogen-bonding network of alcohols is difficult for the nonpolar nonadecylbenzene to penetrate, leading to very poor solubility.[4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The extreme polarity and strong intermolecular forces of these solvents make them incapable of dissolving a large, nonpolar molecule like nonadecylbenzene. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For obtaining precise, quantitative solubility data, the shake-flask method is a reliable and widely recognized technique.[7][8][9] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid solute is agitated in the solvent for an extended period to ensure that equilibrium is reached, forming a saturated solution. The concentration of the solute in the clear, filtered supernatant is then measured analytically.

Materials and Equipment:

-

Nonadecylbenzene (solid)

-

Solvent of interest (analytical grade)

-

Glass flasks or vials with screw caps

-

Orbital shaker or agitator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC-MS)

Step-by-Step Methodology:

-

Preparation: Add a precisely weighed excess of solid nonadecylbenzene to a flask. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the chosen solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a moderate speed (e.g., 150-300 RPM) for a period of 24 to 72 hours.[10]

-

Causality: This extended agitation is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[10] The time required can be confirmed by taking samples at different intervals (e.g., 24, 48, 72 hours) and verifying that the concentration no longer increases.[9]

-

-

Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of the solubility.[10] Pre-rinsing the filter and syringe with a small amount of the solution can prevent loss of solute due to adsorption.

-

-

Quantification:

-

Prepare a series of standard solutions of nonadecylbenzene of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using an appropriate analytical technique. For nonadecylbenzene, which has a UV-active benzene ring, UV-Vis spectrophotometry or HPLC-UV are suitable.

-

Construct a calibration curve from the standards and determine the concentration of the saturated sample.

-

-

Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and always report the temperature at which the measurement was made.

Diagram: Shake-Flask Solubility Workflow

Caption: Step-by-step workflow for solubility determination.

Safety and Handling